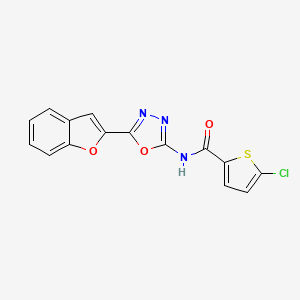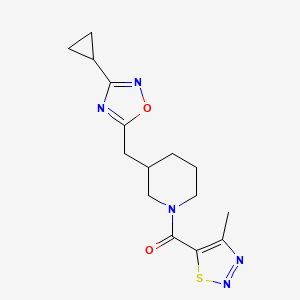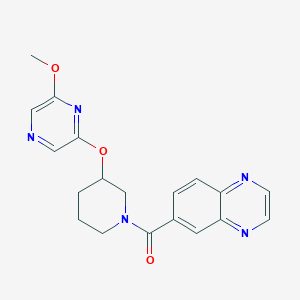![molecular formula C21H25N3O B2508968 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one CAS No. 1436277-82-5](/img/structure/B2508968.png)
6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis process involves the initial formation of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, followed by its coupling with aromatic aldehydes to produce the Schiff base compounds. The synthesis is characterized by the use of FTIR, 1H, and 13C NMR spectroscopic methods, which confirm the formation of the desired compounds .
Molecular Structure Analysis
The molecular structure of one of the compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), is elucidated using X-ray crystallographic analysis. The analysis reveals that compound 2a crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of the synthesized compounds. However, the presence of intramolecular hydrogen bonds in compounds such as 2a and 2d suggests that these compounds could exhibit specific reactivity patterns due to these interactions. The absence of such bonding in compounds 2b and 2c may lead to different chemical behaviors .
Physical and Chemical Properties Analysis
The physical properties such as crystallization in the monoclinic space group and the distances and angles associated with the intramolecular hydrogen bonds are reported. The chemical properties are inferred from the spectroscopic data, which include FTIR, 1H, and 13C NMR. These methods provide insights into the functional groups present and the overall chemical environment of the synthesized compounds .
Aplicaciones Científicas De Investigación
Synthesis and Mechanistic Insights
- Divergent Synthesis : This compound has been used in the divergent synthesis of various products such as 5,6-dihydro-4H-pyridazines, suggesting its versatility in organic synthesis. The reaction mechanisms involved could proceed through different pathways including [4+2] cycloaddition, addition, or domino addition/cyclization pathways (Rossi et al., 2007).
Structural Studies and Catalysis
- Catalytic Applications : This compound has been utilized in the catalysis of reactions like the oxidation of catechols and the synthesis of phenoxazinone. It has shown effectiveness in these processes, indicating its potential as a catalyst in various chemical transformations (Kaizer et al., 2008).
Biological Activity and Medical Applications
- Anticonvulsant Activity : Derivatives of this compound have been investigated for their anticonvulsant properties. Some synthesized derivatives demonstrated significant anticonvulsant activities, highlighting the potential of this compound in the development of new medications for seizure disorders (Samanta et al., 2011).
- Cardiovascular Applications : Certain derivatives of this compound have shown properties as platelet aggregation inhibitors and hypotensive agents. This suggests potential applications in the treatment of cardiovascular diseases (Thyes et al., 1983).
Material Science and Chemical Engineering
- Synthesis of Complex Structures : The compound has been used in the synthesis of complex molecular structures, such as cryptophycin-24 (Arenastatin A), which has potential applications in material science and engineering (Eggen et al., 2000).
Propiedades
IUPAC Name |
6-tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-5-14-23(18-11-10-16-8-6-7-9-17(16)18)15-24-20(25)13-12-19(22-24)21(2,3)4/h1,6-9,12-13,18H,10-11,14-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYVDPYOXMDXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)


![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)




![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)
